(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine
Description
Significance of Chiral Amines as Stereogenic Building Blocks in Advanced Synthesis
Chiral amines are organic compounds containing a nitrogen atom that serves as a stereocenter, or are integral to a molecule with one or more stereocenters. They are fundamental building blocks in asymmetric synthesis. nbinno.comacs.org The importance of chirality is rooted in the fact that biological systems, such as enzymes and receptors in the human body, are themselves chiral. Consequently, different enantiomers (non-superimposable mirror images) of a drug molecule often exhibit vastly different pharmacological activities. nbinno.com
The use of chiral amines as stereogenic building blocks is a powerful strategy for introducing a specific, predetermined stereochemistry into a target molecule. nbinno.com This approach is often more efficient than separating a racemic mixture (a 50:50 mixture of enantiomers) at a later stage. Chiral amines are incorporated into a vast array of pharmaceuticals, agrochemicals, and other fine chemicals, where their defined stereochemistry is crucial for efficacy and safety. acs.orgyale.edu Asymmetric hydrogenation and other catalytic methods have been extensively developed to produce these vital compounds with high enantioselectivity. acs.org
Overview of the Indane Scaffold in Chiral Molecule Design
The indane scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and conformationally constrained framework. This rigidity is highly advantageous in chiral molecule design, as it reduces the number of possible conformations a molecule can adopt, allowing for more predictable interactions with biological targets or more effective stereochemical control in asymmetric reactions. researchgate.net
The indane framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. researchgate.net This versatility has led to the development of numerous indane-based therapeutic agents with applications as anticancer, anti-inflammatory, and neuroprotective drugs. researchgate.net The defined three-dimensional shape of the indane core makes it an excellent platform for orienting functional groups in a precise spatial arrangement, which is critical for designing potent and selective ligands and catalysts.
Specific Research Focus on (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine within Chiral Amine Research
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine is a specific chiral amine that has garnered research interest primarily as a specialized building block in the synthesis of complex organic molecules. Its structure combines the rigid indane scaffold with a chiral amine at the 1-position and a chlorine substituent on the aromatic ring. This combination of features makes it a valuable intermediate for creating molecules with precise stereochemical and electronic properties.
The primary application and research focus for this compound lies in its role as a key intermediate for the synthesis of certain agrochemicals. Specifically, the parent ketone, 5-Chloro-1-indanone (B154136), is a known precursor for the manufacture of arthropodicidal oxadiazines, such as the insecticide Indoxacarb. nbinno.comasianpubs.orggoogle.com The asymmetric reduction of the ketone to the corresponding (R)-amine is a critical step in introducing the necessary chirality for the final product's biological activity. The development of efficient synthetic routes to this chiral amine, starting from precursors like 3-chlorobenzaldehyde (B42229) or other related materials, is a subject of process chemistry research aimed at improving yields and stereoselectivity. chemicalbook.combeilstein-journals.org
Below is a table detailing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₉H₁₀ClN |
| Molecular Weight | 167.63 g/mol |
| CAS Number | 812695-59-3 |
| Appearance | Varies (often supplied as a salt, e.g., hydrochloride) |
| Chirality | (R)-enantiomer |
| Parent Compound | 1-Aminoindane |
| Key Precursor | 5-Chloro-1-indanone |
Properties
IUPAC Name |
(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNOGOGUHOMLMI-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Applications As a Chiral Building Block in Complex Organic Synthesis
Utilization in the Synthesis of Chiral Pharmaceutical Intermediates
The enantiopure nature of (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine makes it a sought-after starting material for the synthesis of chiral pharmaceutical intermediates. Chiral amines are crucial components in a vast number of active pharmaceutical ingredients (APIs), influencing their efficacy and safety. The indane framework itself is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.
While direct synthetic routes from (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine to specific commercial drug intermediates are not extensively detailed in publicly available research, its structural similarity to key intermediates, such as those for the anti-Parkinson's drug Rasagiline, highlights its potential. Rasagiline, which is (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, shares the same core chiral aminoindane structure. Synthetic strategies often involve the resolution of racemic aminoindane or the asymmetric synthesis from indanone precursors. The availability of enantiopure (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine offers a potential alternative starting point for the synthesis of Rasagiline and its analogs, where the chloro-substituent could be either retained or modified in subsequent synthetic steps.
The chloro-substituent on the aromatic ring of (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents required for biological activity. This strategic placement of a halogen atom enhances its utility as a versatile intermediate for creating libraries of chiral compounds for drug discovery.
Integration into Diverse Chiral Organic Scaffolds and Compounds
Beyond its potential role in specific pharmaceutical syntheses, (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine serves as a foundational element for the construction of a broader range of chiral organic scaffolds. The primary amine functionality is a versatile anchor for a multitude of chemical transformations, enabling its incorporation into more complex molecular architectures.
One significant application of chiral amines like (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine is in the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands are essential for the development of enantioselective chemical reactions, which are critical in modern organic synthesis. The indane backbone can impart conformational rigidity and a well-defined steric environment to a ligand, which are crucial for achieving high levels of stereocontrol in catalytic processes. By reacting the amino group with appropriate electrophiles, a variety of ligand types, such as Schiff bases, amides, or phosphine-containing ligands, can be prepared. These ligands can then be complexed with transition metals to create catalysts for a wide array of asymmetric transformations.
The integration of the (R)-5-chloro-1-aminoindane moiety into larger, more complex structures can lead to the development of novel molecular frameworks with potential applications in materials science and as biological probes. The combination of chirality, aromaticity, and the potential for further functionalization makes it a valuable tool for synthetic chemists exploring new chemical space.
Preparation of Structurally Related Chiral Indane Derivatives (e.g., Halo-substituted Indane Amines)
The chemical reactivity of (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine allows for its use as a precursor to other structurally related chiral indane derivatives, including those with different halogen substitutions. The ability to modify the halogen on the aromatic ring can be a powerful strategy for modulating the electronic and steric properties of the molecule, which can be important for optimizing its function in various applications.
For instance, the chloro group can be replaced by other halogens (bromo, iodo, or fluoro) through transition metal-catalyzed reactions such as Buchwald-Hartwig amination or other nucleophilic aromatic substitution pathways, although such transformations would likely require protection of the amino group. The introduction of an iodo or bromo substituent, for example, would open up possibilities for a wider range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further complexity.
Furthermore, the amino group itself can be derivatized to create a variety of functional groups. For example, N-alkylation, N-acylation, or conversion to a sulfonamide can be readily achieved. These transformations, combined with modifications at the chloro position, allow for the generation of a diverse library of chiral indane derivatives from a single, readily available chiral starting material. The synthesis of such derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of chiral ligands and other functional molecules.
Development and Application in Asymmetric Catalysis
Design and Synthesis of Indane-Based Chiral Ligands
The development of effective chiral ligands is paramount for the advancement of asymmetric catalysis. The indane framework, particularly derived from chiral aminoindanes, has proven to be an excellent scaffold for ligand design. acs.orgnih.gov These ligands are engineered to create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. The synthesis often involves modifying the amino group of (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine to introduce other functionalities, such as phosphines, chalcogenides, or ureas, leading to bidentate or multidentate ligands.
Researchers have successfully developed a series of indane-based chiral amino aryl chalcogenide catalysts. acs.orgnih.gov These catalysts are readily synthesized from the privileged chiral indane scaffold. nih.gov The design of these catalysts allows for fine-tuning of their electronic and steric properties. By varying the protecting groups on the amino functionality, an appropriate hydrogen-bonding effect can be achieved. acs.orgnih.gov Furthermore, adjusting the substituents on the aryl chalcogenide motifs allows for the modulation of Lewis basicity and steric hindrance. nih.gov
These features enable the catalysts to meet the specific reactivity and chiral environment requirements for a range of asymmetric reactions. nih.gov The synthetic versatility of this catalyst class has expanded the scope of electrophilic reactions, demonstrating their significant potential in constructing diverse chiral molecules. acs.org
The combination of an oxazoline (B21484) ring and a urea (B33335) functional group within a single ligand framework has led to the development of novel chiral ligands for asymmetric catalysis. researchgate.net While the direct synthesis of a ligand from (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine incorporating both oxazoline and urea moieties is a specialized area, the principles of their design are well-established. Chiral oxazoline-containing ligands are a highly successful and widely used class in asymmetric catalysis due to their accessibility, modular nature, and broad applicability. bldpharm.com
The synthesis of a chiral urea-bridged bisoxazoline ligand has been reported, highlighting the feasibility of incorporating a urea linker to create bimetallic complexes. rsc.org A novel class of chiral oxazoline ureas has been introduced, demonstrating their potential as κ²-N,O-preligands in enantioselective transition metal catalysis. researchgate.net The development of such ligands is driven by the need for structurally diverse chiral molecules and more sustainable catalytic processes. researchgate.net The indane moiety, when incorporated, would provide a rigid backbone, influencing the spatial arrangement of the coordinating atoms and thereby enhancing stereocontrol.
Catalytic Asymmetric Electrophilic Reactions
Asymmetric electrophilic reactions are a powerful tool for the construction of chiral molecules under mild conditions by adding functional groups to parent substrates. acs.orgnih.gov Indane-based chiral catalysts, particularly the amino aryl chalcogenide variants, have shown remarkable success in mediating various asymmetric electrophilic reactions involving a range of unsaturated substrates. nih.gov
Indane-based chiral amino aryl chalcogenide catalysts have been successfully applied to a variety of asymmetric electrophilic reactions of alkenes, alkynes, and arenes. acs.orgnih.gov These reactions expand the toolkit for creating complex chiral molecules. Examples of these transformations include:
Enantioselective CF3S-lactonization of olefinic carboxylic acids. nih.gov
Enantioselective CF3S-aminocyclization of olefinic sulfonamides. nih.gov
Desymmetrizing enantioselective CF3S-carbocyclization of gem-diaryl-tethered alkenes. nih.gov
Enantioselective intermolecular trifluoromethylthiolating difunctionalization of trisubstituted alkenes. nih.gov
Enantioselective electrophilic carbothiolation of alkynes to build molecules with enantiopure carbon chirality centers. acs.org
The table below summarizes the types of functionalization achieved with these catalysts.
| Substrate Type | Transformation | Functional Group Introduced |
| Alkenes | CF3S-lactonization, CF3S-aminocyclization | Trifluoromethylthio (-SCF3), Lactone/Amine |
| Alkynes | Electrophilic Carbothiolation | Thiol, Carbonyl |
| Arenes | Electrophilic Aromatic Halogenation | Halogen |
This table illustrates the versatility of indane-based catalysts in functionalizing various unsaturated systems.
The high levels of enantioselectivity observed in these reactions are attributed to the well-defined chiral environment provided by the catalyst. acs.org A proposed bifunctional binding mode in the catalytic cycle is believed to be responsible for the stereochemical outcome. acs.org In this model, an acid-derived anion-binding interaction may exist, which plays a crucial role in achieving high enantioselectivities. acs.org This interaction helps to rigidly orient the substrate within the catalyst's chiral pocket, leading to a highly controlled facial attack by the electrophile. The ability to fine-tune the steric and electronic properties of the indane-based ligands allows for the optimization of this stereocontrol for different substrates and electrophiles. nih.gov
Role in Other Asymmetric Transformations (e.g., Reductive Amination, Hydroamination)
Chiral amines like (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine are fundamental building blocks in organic synthesis and play a role in various other asymmetric transformations, often as precursors to catalysts or as chiral auxiliaries.
Reductive Amination: Asymmetric reductive amination is a powerful method for synthesizing chiral amines. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced to the target amine. wikipedia.orgnih.gov While (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine is a product of such a synthesis pathway (from the corresponding ketone), it can also be used as a chiral starting material. Its amino group can be derivatized to create chiral ligands for catalysts used in the asymmetric hydrogenation step of other reductive amination reactions. nih.gov
Hydroamination: Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. Anti-Markovnikov hydroamination of unactivated alkenes can be achieved through methods like hydrozirconation followed by amination. nih.gov In asymmetric variants of these reactions, chiral ligands are essential for inducing enantioselectivity. Chiral amines derived from the indane scaffold can be converted into ligands for metal catalysts that mediate asymmetric hydroamination, thereby controlling the stereochemistry of the newly formed C-N bond.
Computational Chemistry and Mechanistic Elucidation of Chiral Induction
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and model reaction pathways. In the context of chiral amine synthesis, such as the manganese-catalyzed hydrogenation of indanone-derived imines, DFT calculations are employed to map out the potential energy surface of the reaction. This allows for the identification of all intermediates and transition states connecting the reactants to the products.
The catalytic cycle typically involves several key steps: catalyst activation, substrate coordination, hydrogen activation, and the sequential transfer of a proton and a hydride to the imine substrate. DFT calculations can determine the Gibbs free energy (ΔG) for each step, revealing the rate-determining step and the stereoselectivity-determining step. For instance, in the manganese-catalyzed hydrogenation of an indanone imine, the asynchronous transfer of the hydride and proton to the substrate is the key step that determines the product's stereochemistry.
Modeling of Stereodetermining Transition States
The heart of understanding enantioselectivity lies in the detailed analysis of the stereodetermining transition states—the highest energy points on the reaction pathways leading to the different enantiomers. Using DFT, researchers can compute the three-dimensional geometries of these transient structures with high accuracy.
In the manganese-catalyzed hydrogenation of an indanone imine, two competing transition states, one leading to the (R)-amine and the other to the (S)-amine, are modeled. The calculations reveal that the preferred transition state is stabilized by specific non-covalent interactions, such as CH-π and CH-O interactions, between the substrate and the chiral ligand of the catalyst. These attractive forces orient the substrate in a precise manner, exposing one face of the imine to the hydride transfer over the other.
The table below presents a hypothetical comparison of key geometric parameters for the two competing transition states, TS-(R) and TS-(S), based on typical findings in DFT studies of such systems.
| Parameter | Transition State for (R)-product (TS-R) | Transition State for (S)-product (TS-S) |
| Mn-H Distance (Å) | 1.65 | 1.66 |
| H-C (imine) Distance (Å) | 1.98 | 2.15 |
| N-H (proton transfer) Distance (Å) | 1.55 | 1.54 |
| Key CH-π Distance (Å) | 2.85 | 3.50 |
Note: This data is illustrative and represents typical values found in DFT models of similar catalytic hydrogenations.
The shorter H-C distance and the optimal CH-π interaction distance in TS-R indicate a more compact and stabilized transition state compared to TS-S, leading to a lower energy barrier.
Rationalization of Enantioselectivity through Quantum Chemical Calculations
The enantiomeric excess (e.e.) observed experimentally can be directly correlated to the difference in the activation free energies (ΔΔG‡) of the competing stereodetermining transition states. This relationship is defined by the equation:
ΔΔG‡ = G‡(S) - G‡(R) = -RT ln(kS/kR) ≈ -RT ln([S]/[R])
where G‡(S) and G‡(R) are the Gibbs free energies of the transition states leading to the S and R products, respectively. Quantum chemical calculations provide these energy values, allowing for a quantitative prediction of enantioselectivity.
For the manganese-catalyzed hydrogenation of indanone imines, DFT calculations show a significant energy difference between the two transition states, favoring the formation of the experimentally observed major enantiomer. This energy difference arises from the sum of subtle stabilizing and destabilizing interactions within the transition state assembly. The chiral ligand enforces a specific conformation that maximizes attractive forces and minimizes steric repulsion for the pathway leading to the (R)-product, while the pathway to the (S)-product is energetically penalized by unfavorable steric clashes.
The following table summarizes hypothetical energy data derived from DFT calculations for this type of reaction.
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) for (R)-product | 12.4 |
| Activation Energy (ΔG‡) for (S)-product | 14.2 |
| Energy Difference (ΔΔG‡) | 1.8 |
| Predicted Enantiomeric Ratio (R/S) at 298 K | 96:4 |
| Predicted Enantiomeric Excess (% e.e.) | 92% |
Note: This data is illustrative, based on reported energy differences in similar systems, to demonstrate the quantitative power of DFT calculations.
Structure-Enantioselectivity Relationship Studies
Beyond analyzing a single reaction, computational chemistry can be used to establish structure-enantioselectivity relationships (SERs). These studies systematically modify the structure of the catalyst's ligand or the substrate in silico and calculate the resulting impact on the predicted enantioselectivity. This approach helps in understanding the key structural features of the catalyst that govern chiral induction.
While specific Multivariate Linear Regression (MVLR) modeling for the synthesis of (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine is not extensively documented in the literature, the principles of SER are applied through comparative DFT studies. For example, by computationally altering substituents on the chiral ligand, researchers can identify which steric and electronic properties enhance the energy difference between the diastereomeric transition states. This rational, data-driven approach accelerates the discovery of new, more effective catalysts, moving beyond traditional trial-and-error methods and paving the way for the efficient, predictable synthesis of complex chiral molecules.
Chemical Derivatization and Functionalization for Diversified Applications of R 5 Chloro 2,3 Dihydro 1h Inden 1 Amine
The chemical versatility of (R)-5-chloro-2,3-dihydro-1H-inden-1-amine allows for a wide range of structural modifications. These modifications are instrumental in tailoring the molecule's properties for various applications, including the development of new therapeutic agents and research tools. Derivatization can be broadly categorized into modifications of the primary amine group and functionalization of the aromatic ring. Furthermore, these chemical modifications are key in the design of prodrug precursors to enhance pharmacokinetic profiles.
Analytical Methodologies for Enantiomeric Purity and Stereochemical Confirmation
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant and most effective method for separating and quantifying the enantiomers of chiral amines. mdpi.comnih.gov This technique allows for the precise determination of enantiomeric excess (ee), a critical parameter for the quality control of chiral drug substances. mdpi.com
The fundamental principle of chiral HPLC involves the differential interaction between the enantiomers and the chiral stationary phase. chromatographyonline.com CSPs create a stereochemically specific environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and, thus, separation. nih.gov Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are widely used due to their broad chiral recognition capabilities. windows.net For the separation of amines like (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine, columns such as those with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) have proven effective. mdpi.comnih.gov
The mobile phase composition is optimized to achieve baseline separation. Normal-phase chromatography, using solvent systems like hexane (B92381) and ethanol (B145695) with a basic additive such as diethylamine (B46881) (DEA), is commonly employed to improve peak shape and resolution for chiral amines. nih.gov The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Condition | Purpose |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantioseparation. nih.gov |
| Mobile Phase | Hexane:Ethanol with 0.1% Diethylamine (DEA) (e.g., 90:10 v/v) | Elutes the compounds; DEA is added to minimize peak tailing of the amine. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |
| Detection | UV at 254 nm | Monitors the elution of the enantiomers based on their UV absorbance. uma.es |
| Column Temp. | 35°C | Ensures consistent and reproducible retention times. researchgate.net |
Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., ¹H NMR for regioselectivity monitoring)
While chiral HPLC is excellent for determining enantiomeric purity, advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for confirming the compound's structural integrity, including its regiochemistry. rsc.org During a multi-step synthesis, ¹H NMR is a powerful tool for monitoring the reaction's progress and ensuring that functional groups are introduced at the correct positions on the indane ring system. beilstein-journals.org
For the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine, it is critical to confirm the chlorine atom's position at the C-5 position. ¹H NMR spectroscopy can unequivocally determine this regioselectivity. The aromatic protons on the chloro-substituted ring will exhibit a specific splitting pattern and chemical shifts based on their relationship to the chlorine atom and the fused aliphatic ring. For instance, the proton at C-4 would typically appear as a doublet, while the protons at C-6 and C-7 would also have distinct signals. By monitoring the aromatic region of the ¹H NMR spectrum, chemists can track the conversion of a starting material (e.g., indanone) to the desired 5-chloro intermediate, ensuring no isomeric byproducts are formed. rsc.org This in-line or on-line analysis provides real-time data on reaction conversion and selectivity. beilstein-journals.orgresearchgate.net
Table 2: Representative ¹H NMR Chemical Shifts for Regioselectivity Monitoring
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Significance |
| H-7 | ~7.25 | d | Confirms substitution pattern; couples with H-6. |
| H-6 | ~7.20 | dd | Confirms substitution pattern; couples with H-7 and H-4. |
| H-4 | ~7.30 | s | Signal for the proton adjacent to the chloro group, confirming C-5 substitution. |
| H-1 (methine) | ~4.50 | t | Signal for the proton attached to the amine-bearing carbon. |
| Aliphatic Protons | 2.0 - 3.5 | m | Complex multiplets corresponding to the protons on the cyclopentane (B165970) ring. |
Note: Values are illustrative and can vary based on the solvent and specific synthetic intermediate.
Validation of Enantiomeric Purity in Synthetic Intermediates
Ensuring the enantiomeric purity of the final (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine product begins long before the final step. It requires a comprehensive validation strategy that includes assessing the chiral purity of key synthetic intermediates. chromatographyonline.com If a chiral center is introduced early in the synthetic route, its enantiomeric integrity must be maintained and verified in all subsequent steps. dntb.gov.ua
The validation of a chiral purity assay for an intermediate follows established regulatory guidelines and assesses several key parameters. chromatographyonline.comresearchgate.net Specificity is crucial to ensure that the method can distinguish the desired enantiomer from its opposite, as well as from other related substances or impurities. chromatographyonline.com The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined to establish the method's sensitivity for the undesired enantiomer. researchgate.net
By implementing these checks on intermediates, manufacturers can prevent the propagation of enantiomeric impurities, which are often difficult and costly to remove from the final product. This proactive approach to quality control is essential for producing a drug substance that meets stringent purity requirements. nih.gov
Table 3: Key Validation Parameters for Chiral Purity Assays of Intermediates
| Validation Parameter | Description | Acceptance Criteria Example |
| Specificity | Ability to assess the desired enantiomer unequivocally in the presence of its counterpart and other impurities. | Baseline resolution between enantiomer peaks. |
| Linearity | The method provides results that are directly proportional to the concentration of the undesired enantiomer. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value, often assessed by spiking the desired enantiomer with known amounts of the undesired one. chromatographyonline.com | Recovery of 90-110% of the spiked amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. chromatographyonline.com | Relative Standard Deviation (RSD) ≤ 15% at the quantitation limit. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Typically ≤ 0.1% of the nominal concentration. |
Future Research Directions and Emerging Paradigms in Chiral Indane Amine Chemistry
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
Achieving high enantioselectivity in the synthesis of chiral amines, including indane derivatives, remains a central goal. acs.org Future efforts will concentrate on designing and discovering new catalysts that offer superior performance, broader substrate scope, and milder reaction conditions.
Transition Metal Catalysis: While transition metal-catalyzed asymmetric hydrogenation is a powerful tool for synthesizing chiral amines, research continues to target the development of novel chiral ligands. nih.govacs.org Innovations are expected in areas such as P-stereogenic phosphines, N-heterocyclic carbenes (NHCs), and bifunctional ligands that can provide more effective stereocontrol. nih.gov For instance, the design of ligands that create a more defined and constrained chiral pocket around the metal center is a key strategy to boost enantioselectivity in the hydrogenation of imine precursors to indane amines. scispace.com The development of catalysts based on more abundant and less toxic metals is also a growing area of interest.
Organocatalysis: Chiral primary and secondary amines have emerged as effective organocatalysts, operating via enamine or iminium ion intermediates. researchgate.netrsc.org Future work will likely involve creating more sophisticated bifunctional amine catalysts, incorporating hydrogen-bond donors or other functional groups to enhance stereochemical control during the key bond-forming step. researchgate.net The application of these catalysts in novel cascade reactions to build the indane framework with concomitant installation of the chiral amine center represents a promising and atom-economical approach. rsc.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them an attractive focus for future catalyst development. nih.govopenaccessgovernment.org Engineered ω-transaminases and amine dehydrogenases are at the forefront of this effort. nih.govhims-biocat.eu Through techniques like directed evolution and rational protein engineering, enzymes can be tailored to accept bulky substrates like 5-chloro-1-indanone (B154136), providing a direct and highly enantioselective route to (R)-5-chloro-2,3-dihydro-1H-inden-1-amine. nih.govscienceopen.com Overcoming challenges such as unfavorable reaction equilibria is being addressed through innovative strategies, like the use of "smart" amine donors that shift the equilibrium towards product formation. scienceopen.com
| Catalyst Type | Area of Innovation | Potential Advantage for Chiral Indane Amine Synthesis |
| Transition Metal Catalysts | Novel P-stereogenic ligands, N-heterocyclic carbenes (NHCs) nih.gov | Higher enantioselectivity, broader functional group tolerance. |
| Organocatalysts | Advanced bifunctional amine catalysts researchgate.net | Metal-free synthesis, novel cascade reaction pathways. |
| Biocatalysts | Engineered ω-transaminases and amine dehydrogenases nih.govhims-biocat.eu | Exceptional enantioselectivity (>99% ee), mild aqueous conditions. |
Sustainable Synthesis Approaches for Chiral Indane Amines
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. nih.gov Future research in chiral indane amine synthesis will prioritize methods that are not only efficient but also environmentally benign. openaccessgovernment.org
Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Asymmetric hydrogenation and biocatalytic reductive amination are prime examples of highly atom-economical reactions. acs.org
Biocatalytic Cascades: Combining multiple enzymatic steps in a single pot (in vitro) or within a microbial host (in vivo) avoids the need for isolating intermediates, reducing solvent use and waste generation. openaccessgovernment.org For example, a two-enzyme system could convert an alcohol precursor first to the corresponding ketone and then directly to the chiral amine, using molecular oxygen as a benign oxidant and recycling cofactors in situ. hims-biocat.eu
Alternative Energy Sources: The use of microwaves or mechanochemistry can accelerate reaction rates, reduce energy consumption, and often minimize the need for solvents. nih.gov
Renewable Feedstocks: While challenging, future research aims to develop pathways to synthesize key precursors for indane amines from bio-based starting materials rather than petroleum-based feedstocks. openaccessgovernment.org
Solvent Minimization: The shift towards solvent-free reactions or the use of greener solvents like water or bio-derived solvents is a critical aspect of sustainable synthesis. nih.gov Biocatalytic processes are particularly advantageous in this regard as they typically operate in aqueous buffers. hims-biocat.eu
Expanding the Scope of Chiral Indane Amine Applications in Diverse Chemical Fields
The rigid bicyclic framework of the indane moiety makes it a privileged scaffold in medicinal chemistry. researchgate.net While (R)-5-chloro-2,3-dihydro-1H-inden-1-amine and its analogs are known intermediates, future research will explore their direct application and derivatization into novel functional molecules.
Pharmaceuticals: The aminoindane structure is a core component of various neuroprotective agents. researchgate.net New derivatives can be synthesized and screened for activity against a range of neurological targets. The specific stereochemistry and substitution pattern of compounds like (R)-5-chloro-2,3-dihydro-1H-inden-1-amine can be systematically varied to probe structure-activity relationships for targets in oncology, inflammation, and infectious diseases. researchgate.netrsc.org
Asymmetric Catalysis: Chiral amines are themselves valuable as resolving agents, chiral auxiliaries, and catalysts or ligands for asymmetric synthesis. nih.govacs.org Future work could see the incorporation of the chiral 5-chloro-indane amine motif into new ligand scaffolds for transition metal catalysis or as the basis for novel organocatalysts. Its defined stereochemistry and rigid structure could impart high levels of stereocontrol in other chemical transformations.
Materials Science: The incorporation of chiral units into polymers or molecular materials can lead to unique properties, such as chiroptical activity. Derivatives of chiral indane amines could be explored as monomers for specialty polymers or as components in the development of chiral sensors and separation media.
| Application Area | Future Research Direction | Potential Outcome |
| Pharmaceuticals | Synthesis of novel indane-based compound libraries. researchgate.net | Discovery of new therapeutic agents for neurological disorders, cancer, etc. |
| Asymmetric Catalysis | Incorporation of the indane amine scaffold into new ligands or organocatalysts. nih.gov | Development of highly effective catalysts for other asymmetric transformations. |
| Agrochemicals | Exploration of indane amine derivatives for herbicidal or fungicidal activity. nih.gov | Creation of new, effective, and potentially safer crop protection agents. |
Advanced Computational Design for Rational Catalyst and Ligand Development
Computational chemistry has become an indispensable tool for accelerating the development of new catalytic systems. chiralpedia.com Its role in the rational design of catalysts and ligands for the synthesis of chiral indane amines is set to expand significantly.
Mechanism Elucidation: Using techniques like Density Functional Theory (DFT), researchers can model the transition states of catalytic reactions. chiralpedia.comchemrxiv.org This provides a deep understanding of how a catalyst controls enantioselectivity, revealing the key non-bonding interactions between the catalyst and the substrate that favor the formation of one enantiomer over the other. rsc.org
Virtual Screening and Catalyst Optimization: Molecular modeling and dynamics simulations allow for the in silico design and evaluation of new catalysts before they are synthesized in the lab. chiralpedia.com Libraries of virtual ligands can be screened to identify promising candidates with improved steric and electronic properties for a specific transformation, such as the asymmetric reduction of 5-chloro-1-indanone.
Data-Driven Approaches: The integration of machine learning and artificial intelligence (AI) with large chemical datasets is an emerging paradigm. chemrxiv.org By analyzing data from numerous reactions, machine learning models can predict the performance of a catalyst-substrate combination and even suggest novel catalyst structures with enhanced selectivity. This iterative cycle of computational prediction followed by experimental validation can dramatically shorten the catalyst development timeline. chiralpedia.com
Q & A
Q. Key Data :
| Step | Reaction Type | Yield | Reference |
|---|---|---|---|
| N-protection | AcCl, solvent-free | 85% | |
| Friedel-Crafts | AcCl, regioselective | 90% | |
| HCl salt formation | Chiral resolution | 95%+ |
[Basic] Which analytical techniques confirm structure and enantiomeric purity?
Q. Example Workflow :
Structural confirmation : NMR (δ 1.5–3.0 ppm for dihydro inden protons) .
Purity assessment : RP-HPLC (≥95% purity, tR = 8.2 min for (R)-enantiomer) .
[Advanced] How is regioselective chloro-substitution achieved at the 5-position?
- Directed electrophilic substitution : Electron-donating groups (e.g., -NH2) direct electrophiles to specific positions. For example, Friedel-Crafts acylation under solvent-free conditions favors 5-substitution due to steric and electronic effects .
- Protection/deprotection strategies : Temporary N-protection (e.g., acetyl) prevents undesired side reactions during chlorination .
Challenge : Competing 4- or 6-position reactivity. Solution: Optimize reaction temperature (0–5°C) and stoichiometry .
[Advanced] What computational methods predict bioactivity of derivatives?
- Molecular docking : Predicts binding affinity to targets like aromatase (e.g., urea derivatives show higher binding energy than Imatinib) .
- DFT calculations : Models electronic properties influencing antioxidant activity (e.g., HOMO-LUMO gaps correlate with DPPH radical scavenging) .
- MD simulations : Assess stability of ligand-receptor complexes over time .
Case Study : Thiourea derivatives with 4-nitro phenyl groups exhibit IC50 = 12.5 μM (NO scavenging) vs. 18.7 μM for reference .
[Advanced] How do structural modifications influence antioxidant/anticancer activity?
- Electron-withdrawing groups (e.g., -Br, -NO2): Enhance radical scavenging by stabilizing intermediate radicals .
- Hydrogen-bond donors (e.g., urea): Improve binding to enzymatic active sites (e.g., aromatase) .
Q. Structure-Activity Trends :
| Derivative | IC50 (DPPH, μM) | IC50 (NO, μM) |
|---|---|---|
| 4-Bromo phenyl urea | 15.2 | 14.8 |
| 4-Nitro phenyl thiourea | 10.5 | 12.5 |
[Basic] What are the common impurities in synthesis, and how are they mitigated?
- Byproducts : Isomeric chloro-substituted derivatives (e.g., 4- or 6-chloro).
- Mitigation :
[Advanced] What catalytic systems enable asymmetric synthesis of the (R)-enantiomer?
- Chiral auxiliaries : (R)-Proline derivatives induce enantioselectivity during alkylation .
- Enzymatic resolution : Recombinant cyclohexylamine oxidase deracemizes racemic mixtures into (R)-enantiomers .
Efficiency : Enzymatic methods achieve >99% ee, outperforming traditional resolution (80–90% ee) .
[Basic] How is stability assessed under various storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
